rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine is a chemical compound that has garnered interest in various scientific fieldsThis compound can be used as a reference substance for drug impurities and reagents .
Vorbereitungsmethoden
The synthesis of rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine typically involves the condensation of o-chlorobenzaldehyde with alpha-methyl-phenethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine has several scientific research applications, including:
Chemistry: It is used as a reference substance for studying drug impurities and as a reagent in various chemical reactions.
Biology: It can be used in biological assays to study its effects on different biological systems.
Industry: It can be used in the production of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
rac-N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine can be compared with other similar compounds, such as:
N-(o-Chlorobenzylidene)-alpha-methyl-phenethylamine: This compound lacks the racemic mixture, which may result in different properties and applications.
N-(o-Chlorobenzylidene)-beta-methyl-phenethylamine: This compound has a different position of the methyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the presence of the racemic mixture, which can influence its chemical and biological properties .
Eigenschaften
Molekularformel |
C16H16ClN |
---|---|
Molekulargewicht |
257.76 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-N-(1-phenylpropan-2-yl)methanimine |
InChI |
InChI=1S/C16H16ClN/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17/h2-10,12-13H,11H2,1H3 |
InChI-Schlüssel |
YBZHJDOATYGYFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N=CC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.